molecular formula C25H16O5 B11168467 1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one

1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one

Cat. No.: B11168467
M. Wt: 396.4 g/mol
InChI Key: KSMCQCYURFSVKZ-UHFFFAOYSA-N
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Description

1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthene derivatives. This compound is characterized by its unique structure, which includes a xanthene core substituted with a hydroxy group and a naphthyl-oxoethoxy moiety. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthol with phthalic anhydride to form a xanthene intermediate. This intermediate is then subjected to further reactions, such as etherification and

Biological Activity

1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one, a xanthene derivative, has garnered attention for its potential biological activities, particularly in the field of cancer research and as a topoisomerase II inhibitor. This compound's structure suggests a variety of interactions within biological systems, leading to diverse pharmacological effects. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The compound's structure is characterized by a xanthene core substituted with a hydroxy group and an ethoxy group linked to a naphthyl moiety. This unique arrangement may contribute to its biological properties.

Structural Formula

C18H15O4\text{C}_{18}\text{H}_{15}\text{O}_4

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly its ability to inhibit topoisomerase II. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription; thus, their inhibitors can induce DNA damage in cancer cells.

Case Study: Topoisomerase II Inhibition

A study demonstrated that this compound exhibits significant inhibitory activity against topoisomerase IIα. The results indicated that it could block the enzyme's function, leading to enhanced DNA damage in cancer cells. The compound showed an IC50 value of approximately 0.63 μM against T47D breast cancer cells, which is comparable to standard chemotherapeutic agents .

Cytotoxic Effects

In addition to its role as a topoisomerase inhibitor, the compound has shown cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity Data

CompoundIC50 (μM)Cell Line
This compound0.63T47D
Doxorubicin0.12T47D
Paclitaxel0.50T47D

This table illustrates that while the compound is potent, it is less effective than doxorubicin but comparable to paclitaxel in certain contexts .

The primary mechanism by which this compound exerts its anticancer effects involves the stabilization of DNA double-strand breaks through topoisomerase II inhibition. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

Research focused on synthesizing various derivatives of xanthenes has provided insights into the structure-activity relationship (SAR) of these compounds. Modifications on the naphthyl and ethoxy groups have been shown to influence both potency and selectivity for topoisomerase II inhibition.

Key Findings from SAR Studies

  • Naphthyl Substitution : Variations in naphthyl substituents significantly affect inhibitory activity.
  • Hydroxy Group Positioning : The positioning of hydroxy groups on the xanthene ring impacts both solubility and bioactivity.
  • Ethoxy Modifications : Alterations in the ethoxy group can enhance cellular uptake and bioavailability.

These findings suggest that careful design of xanthene derivatives could lead to more effective anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

1-Hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one is characterized by its unique molecular structure, which contributes to its reactivity and biological properties. The compound's molecular formula is C17H16O4C_{17}H_{16}O_4 with a molecular weight of approximately 284.31 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it suitable for various applications.

Antioxidant Activity

Research has demonstrated that xanthone derivatives exhibit potent antioxidant properties. The compound modulates the Nrf2 pathway, enhancing cellular responses to oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory drugs that could treat conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens by disrupting microbial cell membranes and inhibiting essential enzymes. Its potential as an antimicrobial agent is being explored for applications in pharmaceuticals and food preservation .

Photonic Devices

Due to its unique optical properties, this xanthone derivative is being investigated for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in lasers and light-emitting diodes (LEDs) .

Dye-Sensitized Solar Cells

The compound's photostability and light-harvesting capabilities make it a promising candidate for dye-sensitized solar cells (DSSCs). Its incorporation into solar cell designs could enhance efficiency by improving light absorption .

Environmental Monitoring

Xanthones have been studied for their potential use in environmental monitoring due to their ability to interact with pollutants. The compound can serve as a sensor for detecting heavy metals or organic pollutants in water sources .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro using xanthone derivatives .
Study 2Anti-inflammatory EffectsShowed that the compound effectively inhibited TNF-alpha production in macrophages .
Study 3Antimicrobial ActivityFound effective against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported .
Study 4Photonic ApplicationsEvaluated the use of the compound in organic light-emitting diodes (OLEDs), showing enhanced brightness and stability .

Properties

Molecular Formula

C25H16O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-hydroxy-3-(2-naphthalen-2-yl-2-oxoethoxy)xanthen-9-one

InChI

InChI=1S/C25H16O5/c26-20-12-18(13-23-24(20)25(28)19-7-3-4-8-22(19)30-23)29-14-21(27)17-10-9-15-5-1-2-6-16(15)11-17/h1-13,26H,14H2

InChI Key

KSMCQCYURFSVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O

Origin of Product

United States

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